
N(alpha)-Tosylhomoarginine-4-nitroanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(alpha)-Tosylhomoarginine-4-nitroanilide is a synthetic compound used primarily in biochemical research. It is known for its role as a substrate in enzymatic assays, particularly for the study of proteases. The compound’s structure includes a tosyl group, a homoarginine residue, and a 4-nitroanilide moiety, which together contribute to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N(alpha)-Tosylhomoarginine-4-nitroanilide typically involves multiple steps, starting with the protection of the amino group of homoarginineThe final step involves coupling the protected homoarginine derivative with 4-nitroaniline under specific conditions to yield the desired product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N(alpha)-Tosylhomoarginine-4-nitroanilide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiol compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the tosyl group could result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
N(alpha)-Tosylhomoarginine-4-nitroanilide is widely used in scientific research, particularly in the following areas:
Chemistry: As a substrate in enzymatic assays to study the activity of proteases and other enzymes.
Biology: In the investigation of enzyme kinetics and mechanisms.
Industry: Used in the development of diagnostic assays and biochemical reagents.
Mécanisme D'action
The mechanism of action of N(alpha)-Tosylhomoarginine-4-nitroanilide involves its interaction with specific enzymes, particularly proteases. The compound acts as a substrate, and its cleavage by the enzyme can be monitored through the release of the 4-nitroaniline moiety, which can be detected spectrophotometrically. This allows researchers to study the enzyme’s activity, specificity, and inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
N(alpha)-Tosylarginine-4-nitroanilide: Similar structure but with an arginine residue instead of homoarginine.
N(alpha)-Tosyllysine-4-nitroanilide: Contains a lysine residue.
N(alpha)-Tosylornithine-4-nitroanilide: Contains an ornithine residue.
Uniqueness
N(alpha)-Tosylhomoarginine-4-nitroanilide is unique due to the presence of the homoarginine residue, which can influence its interaction with enzymes compared to other similar compounds. This uniqueness makes it valuable for studying specific enzyme-substrate interactions and for developing selective enzyme inhibitors.
Propriétés
Numéro CAS |
61362-03-6 |
|---|---|
Formule moléculaire |
C20H27ClN6O5S |
Poids moléculaire |
499.0 g/mol |
Nom IUPAC |
(2S)-6-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]-N-(4-nitrophenyl)hexanamide;hydrochloride |
InChI |
InChI=1S/C20H26N6O5S.ClH/c1-14-5-11-17(12-6-14)32(30,31)25-18(4-2-3-13-23-20(21)22)19(27)24-15-7-9-16(10-8-15)26(28)29;/h5-12,18,25H,2-4,13H2,1H3,(H,24,27)(H4,21,22,23);1H/t18-;/m0./s1 |
Clé InChI |
XEQDRQKCIWZRHO-FERBBOLQSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


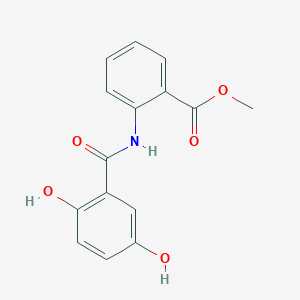
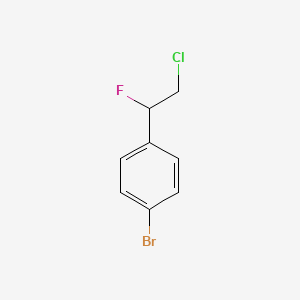
![[[1-Amino-3-(4-methylanilino)-3-oxopropylidene]amino] benzoate](/img/structure/B14592752.png)
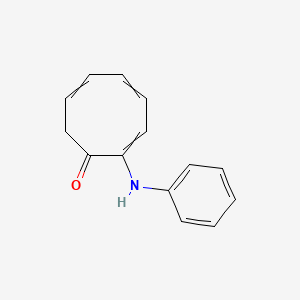
![1-(2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole](/img/structure/B14592759.png)
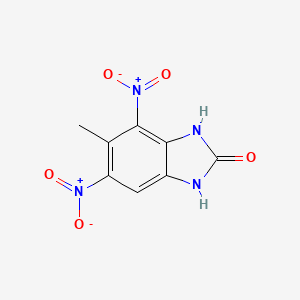
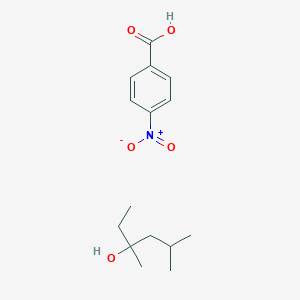
![2-(4-Hydroxyphenyl)-4-phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14592778.png)


![1-[7-(3-Butylheptyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14592795.png)
![Benzene, 1-[bis(methylthio)methyl]-4-chloro-](/img/structure/B14592800.png)

![2-[(E)-(Butylimino)methyl]benzaldehyde](/img/structure/B14592830.png)
